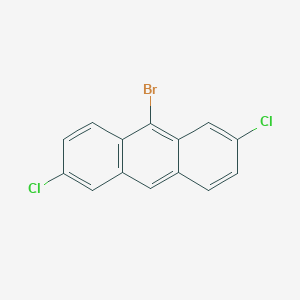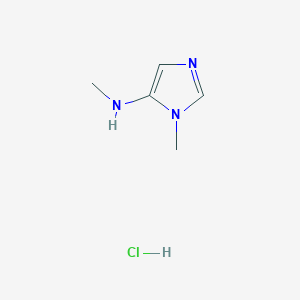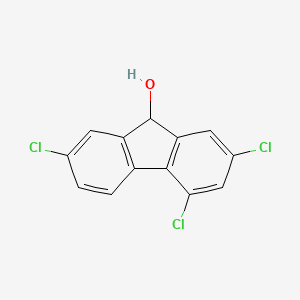
Fluoren-9-ol, 2,4,7-trichloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fluoren-9-ol, 2,4,7-trichloro- is a chemical compound with the molecular formula C13H7Cl3O It is a derivative of fluorene, where the hydroxy group is located on the bridging carbon between the two benzene rings, and chlorine atoms are substituted at positions 2, 4, and 7
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Fluoren-9-ol, 2,4,7-trichloro- can be synthesized through several methods. One common approach involves the chlorination of fluoren-9-ol using chlorine gas or other chlorinating agents under controlled conditions. The reaction typically takes place in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-chlorination .
Industrial Production Methods
In industrial settings, the production of fluoren-9-ol, 2,4,7-trichloro- may involve continuous flow processes to ensure consistent quality and yield. The use of advanced reactors and purification techniques, such as column chromatography, helps in obtaining high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
Fluoren-9-ol, 2,4,7-trichloro- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form fluorenone derivatives.
Reduction: The compound can be reduced to form fluoren-9-ol derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include fluorenone derivatives, reduced fluoren-9-ol compounds, and various substituted fluorenes .
Aplicaciones Científicas De Investigación
Fluoren-9-ol, 2,4,7-trichloro- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of fluoren-9-ol, 2,4,7-trichloro- involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways involving oxidative stress and cellular signaling. Its unique structure allows it to interact with specific molecular sites, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Fluoren-9-ol: A non-chlorinated derivative with similar structural features.
2,4,7-Trichlorofluorene: A compound with chlorine substitutions but lacking the hydroxy group.
Fluorenone: An oxidized form of fluoren-9-ol.
Propiedades
Número CAS |
7012-25-1 |
|---|---|
Fórmula molecular |
C13H7Cl3O |
Peso molecular |
285.5 g/mol |
Nombre IUPAC |
2,4,7-trichloro-9H-fluoren-9-ol |
InChI |
InChI=1S/C13H7Cl3O/c14-6-1-2-8-9(3-6)13(17)10-4-7(15)5-11(16)12(8)10/h1-5,13,17H |
Clave InChI |
RJKUVYVIWKUUHO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Cl)C(C3=C2C(=CC(=C3)Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Fluoro-[2,3'-bipyridine]-4-carbonitrile](/img/structure/B13143326.png)

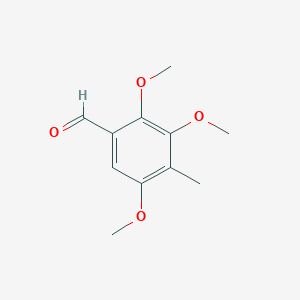
![8-Methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13143341.png)
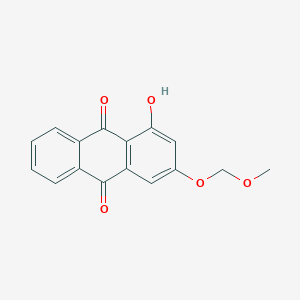
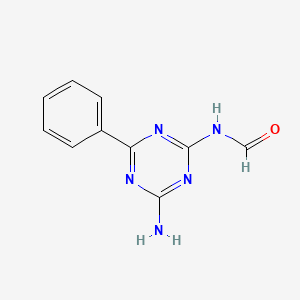
![1,5,5'-Trimethyl[2,2'-bipyridin]-6(1H)-one](/img/structure/B13143366.png)
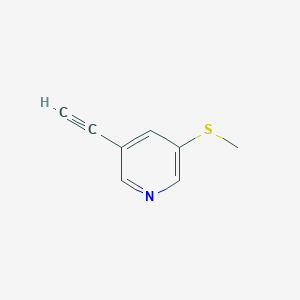
![10-[3,5-Bis[3,5-bis(4-tert-butylphenyl)phenyl]phenyl]-3,7-dibromophenoxazine](/img/structure/B13143375.png)



